molecular formula C11H16N2O3 B2473495 Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate CAS No. 49586-75-6

Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2473495
CAS RN: 49586-75-6
M. Wt: 224.26
InChI Key: WEXCNBIXEVOKSO-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . It is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery . Oxadiazoles, being five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, which are part of the 1,2,4-oxadiazole ring . This structure allows for hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The chemical reactivity of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is influenced by its heterocyclic structure. The presence of the two nitrogen atoms and one oxygen atom in the oxadiazole ring allows for various types of reactions, including cyclocondensation and cyclization .

Scientific Research Applications

1. Versatile Building Block in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, serves as a versatile building block in medicinal chemistry. It enables the preparation of derivatives through mild reaction conditions, leading to new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds integrated into biologically relevant molecules (Jakopin, 2018).

2. Synthesis of Antihypertensive Agents

Synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, like the 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, from Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, has shown antihypertensive activity in rats. These derivatives open avenues for structural modifications to enhance their therapeutic efficacy (Santilli & Morris, 1979).

3. Antimicrobial Applications

Compounds containing 1,3,4-oxadiazole, such as those derived from Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, have been synthesized and evaluated for antimicrobial properties. These compounds exhibit significant activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Jafari et al., 2017).

4. Application in the Synthesis of Biologically Relevant Heterocycles

Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is instrumental in the synthesis of a variety of biologically relevant heterocycles. These synthesized heterocycles demonstrate significant biological activities, making them valuable in pharmaceutical research and development (Szulczyk et al., 2017).

Safety And Hazards

While specific safety and hazard information for Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is not available, general precautions include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

The future directions for research on Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, their synthesis methods could be refined and optimized for drug discovery .

properties

IUPAC Name

ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXCNBIXEVOKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

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